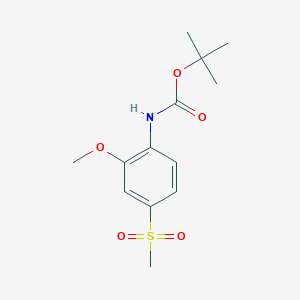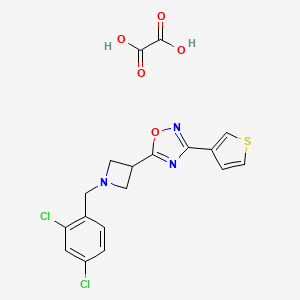
5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H15Cl2N3O5S and its molecular weight is 456.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
The compound's derivatives, particularly those in the azetidine, pyrrolidine, and piperidine categories, have been found to have pharmaceutical applications. They are recognized as alpha-subtype selective 5-HT-1D receptor agonists and are particularly useful in migraine treatment due to fewer side effects (Habernickel, 2001).
Anticancer Potential
A particular variant of this compound, identified as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has been highlighted as a novel apoptosis inducer. This compound exhibits promising activity against breast and colorectal cancer cell lines, and its molecular target has been identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Antimicrobial Activity
A variety of derivatives of the compound have been synthesized and evaluated for their antimicrobial potential. Studies have shown these derivatives to exhibit significant antibacterial and antifungal activities, making them candidates for further development in antimicrobial treatments (Prajapati & Thakur, 2014), (Dodiya, Shihory & Desai, 2012).
Synthesis and Characterization
There have been numerous studies focused on the synthesis and characterization of this compound's derivatives. These studies have provided valuable insights into the structural and chemical properties of these derivatives, paving the way for their potential use in various medicinal and industrial applications (Sharba et al., 2005), (Thaker et al., 2006).
Scale-Up Synthesis
Efficient scale-up synthesis processes for derivatives of this compound have been developed. These processes are crucial for the mass production of the compound for preclinical and clinical studies, ensuring the availability of sufficient quantities for thorough testing and validation (Hou et al., 2016).
Properties
IUPAC Name |
5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS.C2H2O4/c17-13-2-1-10(14(18)5-13)6-21-7-12(8-21)16-19-15(20-22-16)11-3-4-23-9-11;3-1(4)2(5)6/h1-5,9,12H,6-8H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRAUZFGJFBDGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(3-Methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2361519.png)
![(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2361520.png)
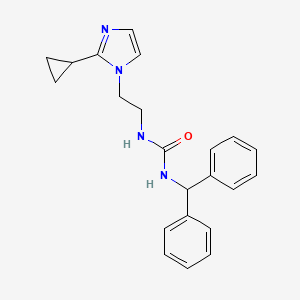
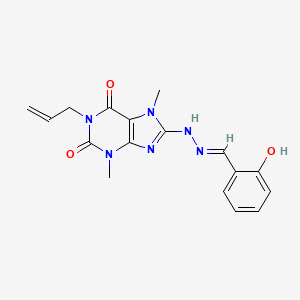
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)
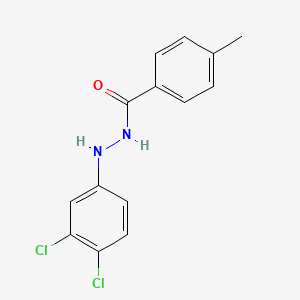

![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)
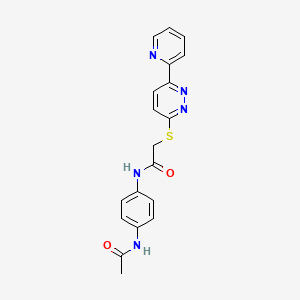
![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)
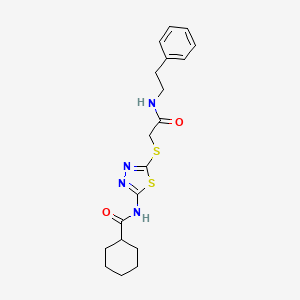
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
